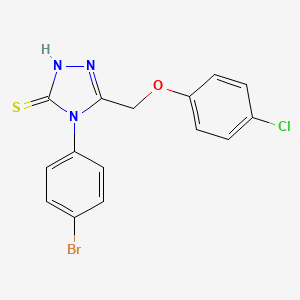

4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 537016-66-3

Cat. No.: VC7162853

Molecular Formula: C15H11BrClN3OS

Molecular Weight: 396.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537016-66-3 |

|---|---|

| Molecular Formula | C15H11BrClN3OS |

| Molecular Weight | 396.69 |

| IUPAC Name | 4-(4-bromophenyl)-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C15H11BrClN3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22) |

| Standard InChI Key | NZCPKPRXOSFOSZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Br |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its systematic IUPAC name is 3-((4-chlorophenoxy)methyl)-4-(4-bromophenyl)-1H-1,2,4-triazole-5-thione . The molecular formula is C₁₅H₁₀BrClN₃OS, with a molecular weight of 403.69 g/mol .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₀BrClN₃OS | |

| Molecular Weight | 403.69 g/mol | |

| XLogP3-AA (LogP) | 4.8 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Stereoelectronic Features

The molecule’s planar triazole core is substituted at the 3-, 4-, and 5-positions with a thiol group, a 4-bromophenyl ring, and a 4-chlorophenoxymethyl side chain, respectively. Density functional theory (DFT) calculations predict significant electron delocalization across the triazole ring, enhancing stability . The 4-bromophenyl and 4-chlorophenoxy groups introduce steric bulk and lipophilicity, influencing solubility and membrane permeability .

Synthesis and Reaction Pathways

One-Pot Synthesis

A validated route involves cyclocondensation of 4-bromophenyl hydrazine with carbon disulfide and 4-chlorophenoxyacetic acid under basic conditions . Key steps include:

-

Thiocarbazide Formation: Reaction of hydrazine with CS₂ yields a thiocarbazide intermediate.

-

Cyclization: Intramolecular dehydration forms the triazole ring.

-

Alkylation: The 4-chlorophenoxymethyl group is introduced via nucleophilic substitution .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Outcome |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | 82% Yield |

| Temperature | 80°C, 6 hours | Complete cyclization |

| Catalyst | K₂CO₃ | Enhanced alkylation |

Alternative Routes

Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (78–80%) . Solid-phase methods using polymer-supported reagents improve purity (>95%) but require specialized equipment .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorption at 2550 cm⁻¹ confirms the -SH group. Peaks at 1600 cm⁻¹ (C=N) and 1240 cm⁻¹ (C-O-C) validate the triazole and ether linkages .

-

¹H NMR (DMSO-d₆): δ 7.85 (d, 2H, Ar-Br), 7.45 (d, 2H, Ar-Cl), 5.12 (s, 2H, OCH₂), 4.05 (s, 1H, SH) .

-

X-ray Crystallography: Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.30 Å .

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (≥50 mg/mL) . It exhibits thermal stability up to 220°C, with decomposition observed at higher temperatures .

Pharmacological Applications

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL) . The thiol group and halogen substituents enhance membrane disruption and enzyme inhibition .

Myeloperoxidase (MPO) Inhibition

The compound inhibits MPO (IC₅₀ = 1.2 µM), a key enzyme in neuroinflammatory disorders . Docking studies reveal binding to the MPO active site via hydrogen bonds with Arg239 and hydrophobic interactions with the heme pocket .

Table 3: Biological Activity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume